molecular formula C27H46O2 B028690 4beta-Hydroxycholesterol CAS No. 17320-10-4

4beta-Hydroxycholesterol

Cat. No.: B028690
CAS No.: 17320-10-4
M. Wt: 402.7 g/mol
InChI Key: CZDKQKOAHAICSF-JSAMMMMSSA-N
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Description

4beta-Hydroxycholesterol is an oxysterol, a derivative of cholesterol, where the hydrogen at the 4beta position is replaced by a hydroxy group. It is one of the major oxysterols present in human circulation and is formed by the action of the enzyme cytochrome P450 3A4. This compound plays a significant role in the regulation of cholesterol metabolism and is a ligand for liver X receptors, which are major regulators of lipid metabolism .

Mechanism of Action

Target of Action

4beta-Hydroxycholesterol (4β-HC) primarily targets the Liver X Receptor (LXR) and Cytochrome P450 3A4 (CYP3A4) . LXRs are nuclear receptors that regulate lipid metabolism , while CYP3A4 is a drug-metabolizing enzyme .

Mode of Action

4β-HC acts as an agonist for LXR , promoting the expression and activity of the master lipogenic transcription factor, SREBP1c . It also acts as a metabolite of cholesterol formed by the drug-metabolizing enzyme CYP3A4 .

Biochemical Pathways

The activation of LXR by 4β-HC leads to the induction of the lipogenic program downstream of SREBP1c . This results in the triggering of de novo lipogenesis . The PXR-4βHC-LXR pathway could link the hepatic xenobiotic exposure and the regulation of cholesterol transport in peripheral tissues .

Pharmacokinetics

4β-HC is a CYP3A metabolite of cholesterol . Its concentrations in humans are low (10–60 ng/ml), lower than many other cholesterol metabolites and far less than cholesterol itself . The stability of 4β-HC has been established for at least 12 months at −20°C in plasma samples obtained with a typical clinical workflow .

Result of Action

The action of 4β-HC leads to the repression of cholesterol influx and the induction of cholesterol efflux . It also stimulates triglyceride synthesis and lipid-droplet accumulation . In addition, it increases the expression of efflux transporters ABCA1 and ABCG1 .

Action Environment

The action of 4β-HC can be influenced by various environmental factors. For instance, the oxidation of plasma cholesterol during storage produces both 4β-HC and 4α-HC . Also, the activation of pregnane X receptor (PXR) elevates circulating 4β-HC .

Biochemical Analysis

Biochemical Properties

4beta-Hydroxycholesterol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is formed by the enzyme cytochrome P450 3A4 . It is also a ligand for liver X receptors (LXRs), which are major regulators of lipid metabolism .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it represses cholesterol influx and induces cholesterol efflux in human primary monocyte-derived macrophages and foam cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it acts as a signaling molecule that represses cholesterol influx and induces efflux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been established that this compound has a long half-life in plasma . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of cholesterol formed by the enzyme cytochrome P450 3A4 . The compound also interacts with liver X receptors (LXRs), which play a crucial role in lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4beta-Hydroxycholesterol can be synthesized through the oxidation of cholesterol using cytochrome P450 3A4. The reaction typically involves the use of a suitable oxidizing agent under controlled conditions to ensure the selective hydroxylation at the 4beta position. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale biotransformation processes using microbial or enzymatic systems. These processes are designed to maximize the efficiency and scalability of the production. The use of recombinant microorganisms expressing cytochrome P450 3A4 is a common approach to achieve high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: 4beta-Hydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and function within biological systems.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxysterols and other cholesterol derivatives, which play crucial roles in cellular signaling and metabolism .

Scientific Research Applications

4beta-Hydroxycholesterol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of cholesterol oxidation and the role of cytochrome P450 enzymes in these processes.

Biology: In biological research, it serves as a biomarker for the activity of cytochrome P450 3A4, providing insights into the metabolism of various drugs and endogenous compounds.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in regulating cholesterol levels and its involvement in diseases such as atherosclerosis and liver disorders.

Industry: In the industrial sector, this compound is utilized in the development of pharmaceuticals and nutraceuticals, leveraging its biological activities and regulatory functions .

Comparison with Similar Compounds

  • 25-Hydroxycholesterol
  • 27-Hydroxycholesterol
  • 7alpha-Hydroxycholesterol

Comparison: While all these oxysterols share structural similarities and are involved in cholesterol metabolism, 4beta-Hydroxycholesterol is unique in its specific interaction with liver X receptors and its role as a biomarker for cytochrome P450 3A4 activity. This distinct interaction and regulatory function make this compound particularly valuable in both research and therapeutic contexts .

Properties

IUPAC Name

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKQKOAHAICSF-JSAMMMMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4b-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17320-10-4
Record name 4β-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17320-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017320104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4.BETA.-HYDROXYCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T705H20G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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